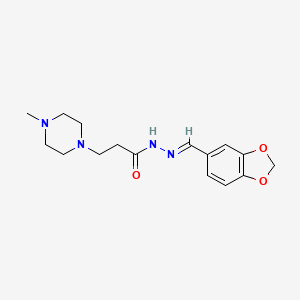

N'-(1,3-benzodioxol-5-ylmethylene)-3-(4-methyl-1-piperazinyl)propanohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N'-(1,3-benzodioxol-5-ylmethylene)-3-(4-methyl-1-piperazinyl)propanohydrazide often involves multiple steps, including condensation, oxidation, and reductive amination processes. For instance, compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene have been synthesized with various substituents to obtain new drugs (Silanes et al., 2004).

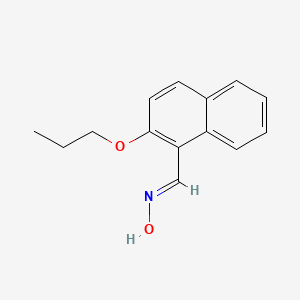

Molecular Structure Analysis

The molecular structure of related compounds shows significant variation in molecular conformations and intermolecular interactions. For instance, certain benzodioxolylmethyl-piperazine derivatives adopt very similar molecular conformations, but their intermolecular interactions differ significantly (Mahesha et al., 2019).

Chemical Reactions and Properties

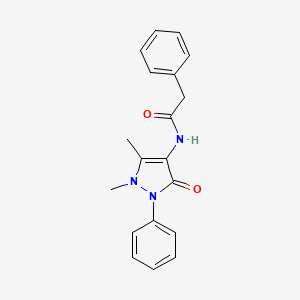

Compounds in this class show a variety of chemical reactions and properties. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrates distinct conformational states and binding interactions with receptors (Shim et al., 2002).

Physical Properties Analysis

The physical properties of such compounds are often influenced by their molecular structure and intermolecular interactions. For instance, different halogen substitutions can impact the formation of hydrogen bonds and overall structure (Mahesha et al., 2019).

Scientific Research Applications

Synthesis and Polymerization Studies

One study focused on the synthesis of ordered polymers through direct polycondensation involving similar structural motifs. Researchers demonstrated the feasibility of forming ordered polymers from nonsymmetric monomers, highlighting the compound's role in advancing polymer chemistry (Yu, Seino, & Ueda, 1999).

Drug Metabolism and Enzymatic Interactions

Another research area explored the oxidative metabolism of structurally related novel antidepressants, identifying the enzymes involved in their metabolic pathways. This study contributes to our understanding of how such compounds are processed in the body, potentially informing the development of new therapeutic agents (Hvenegaard et al., 2012).

Apoptosis Induction and Cancer Therapy

Research on substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides, which share a functional relationship with the target compound, has identified potent inducers of apoptosis. These findings are significant for cancer therapy, as they point to potential compounds that can effectively trigger cancer cell death (Sirisoma et al., 2009).

Molecular Interaction Studies

Investigations into the molecular interactions of antagonist compounds with receptors offer insights into the structural requirements for binding and activity. Such studies are crucial for drug design, particularly in understanding how modifications to the compound's structure affect its therapeutic potential (Shim et al., 2002).

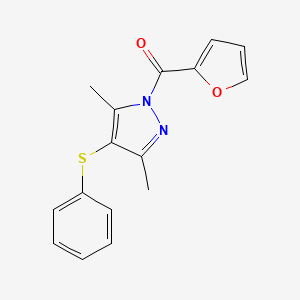

Adsorption Behavior and Reactivity

The reactivity properties and adsorption behavior of triazole derivatives, closely related to the compound , have been explored through DFT and MD simulation studies. These findings provide valuable insights into the chemical properties and stability of such compounds, which are relevant for pharmaceutical applications (Al-Ghulikah et al., 2021).

properties

IUPAC Name |

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-19-6-8-20(9-7-19)5-4-16(21)18-17-11-13-2-3-14-15(10-13)23-12-22-14/h2-3,10-11H,4-9,12H2,1H3,(H,18,21)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOXUDJSEYYVMB-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)NN=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4aR*,7aS*)-4-(3-ethoxypropanoyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide](/img/structure/B5537417.png)

![1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5537420.png)

![2-[2-(dimethylamino)ethyl]-9-(2,6-dimethylpyridin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537430.png)

![2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537437.png)

![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)

![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)

![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)

![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)

![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)

![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)